molecular formula AuBr4H4KO2 B8208318 Potassium tetrabromoaurate dihydrate

Potassium tetrabromoaurate dihydrate

Cat. No.: B8208318
M. Wt: 591.71 g/mol
InChI Key: AGGAVQQLOURVRQ-UHFFFAOYSA-J
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Description

Chemical Formula and Structure: Potassium tetrabromoaurate(III) dihydrate (KAuBr₄·2H₂O) is a coordination compound with a molecular weight of 591.71 g/mol . Its crystal structure is monoclinic (space group P2₁/n), with lattice parameters a = 9.579 Å, b = 12.006 Å, c = 8.480 Å, and β = 94.31° . The AuBr₄⁻ anion adopts a nearly square-planar geometry, distinct from its chloro analog (KAuCl₄·2H₂O), which exhibits a different coordination environment .

Properties

IUPAC Name

potassium;gold(3+);tetrabromide;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4BrH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGAVQQLOURVRQ-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[K+].[Br-].[Br-].[Br-].[Br-].[Au+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuBr4H4KO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13005-38-4
Record name Potassium tetrabromoaurate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POTASSIUM TETRABROMOAURATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN6415IRY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via ligand substitution, where bromide ions displace chloride ligands on the Au(III) center:

K[AuCl₄] + 4 KBr → K[AuBr₄] + 4 KCl\text{K[AuCl₄] + 4 KBr → K[AuBr₄] + 4 KCl}

A stoichiometric excess of KBr (4:1 molar ratio relative to K[AuCl₄]) ensures complete conversion. Hydrobromic acid (HBr) or hydrochloric acid (HCl) is added to maintain a pH of 1–2, preventing hydroxide precipitation of Au(III).

Procedural Details

  • Dissolution : 10 g of K[AuCl₄] is dissolved in 100 mL of 1 M HBr at 60°C.

  • Addition of KBr : 15.8 g of KBr (4.2 equivalents) is added incrementally with stirring.

  • Heating and Filtration : The mixture is refluxed for 2 hours, then cooled to room temperature. Insoluble KCl byproduct is removed via filtration.

  • Crystallization : The filtrate is evaporated at 40°C under reduced pressure until red-brown crystals form.

Table 1: Optimization Parameters for Halide Exchange

ParameterOptimal RangeEffect on Yield
Temperature60–80°CMaximizes reaction rate
pH1–2Prevents Au(OH)₃ precipitation
KBr Excess10–20%Ensures complete substitution
Evaporation Rate5 mL/hrPromotes dihydrate formation

Direct Synthesis from Gold(III) Oxide

An alternative route starts with gold(III) oxide (Au₂O₃), bypassing the need for K[AuCl₄]. This method is less common due to the limited commercial availability of Au₂O₃ but offers higher purity.

Reaction with Hydrobromic Acid

Au₂O₃ reacts with concentrated HBr to form AuBr₃, which subsequently complexes with KBr:

Au₂O₃ + 6 HBr → 2 AuBr₃ + 3 H₂O\text{Au₂O₃ + 6 HBr → 2 AuBr₃ + 3 H₂O}
AuBr₃ + KBr → K[AuBr₄]\text{AuBr₃ + KBr → K[AuBr₄]}

The dihydrate is obtained by crystallizing the product from a saturated solution at 25°C.

Challenges and Mitigations

  • AuBr₃ Instability : AuBr₃ decomposes above 40°C, requiring strict temperature control.

  • Byproduct Management : Excess HBr is neutralized with K₂CO₃ before crystallization to avoid co-precipitating KBr.

Crystallization and Dihydrate Formation

The dihydrate form (K[AuBr₄]·2H₂O) is stabilized by controlled crystallization conditions.

Solvent Systems and Hydration

Aqueous ethanol (50% v/v) is the preferred solvent due to its moderate polarity, which enhances crystal growth while retaining water molecules in the lattice. Slow evaporation at 25°C yields monoclinic crystals with unit cell parameters a = 9.579 Å, b = 12.006 Å, c = 8.480 Å, and β = 94.31°.

Table 2: Crystallization Conditions

ConditionValueOutcome
Solvent50% Ethanol/WaterOptimal crystal size
Temperature20–25°CDihydrate stability
Evaporation Rate2–5 mL/dayPrevents amorphous phases

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing safety, cost, and waste management.

Byproduct Recycling

KCl generated during halide exchange is recovered via fractional crystallization and reused in potassium metallurgy.

Analytical Verification of Product Purity

X-Ray Diffraction (XRD)

The monoclinic structure of K[AuBr₄]·2H₂O is confirmed by XRD, with characteristic peaks at 2θ = 15.2°, 17.8°, and 22.4°.

Elemental Analysis

Acceptable tolerances for composition:

  • Au: 33.2–33.6%

  • Br: 54.0–54.5%

  • H₂O: 6.0–6.3%.

pH Monitoring

The final product solution exhibits a pH of 6.3 ± 0.2, indicating the absence of residual acids .

Chemical Reactions Analysis

Types of Reactions: Potassium tetrabromoaurate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nanoparticle Synthesis

Overview : Potassium tetrabromoaurate dihydrate is extensively used in the synthesis of gold nanoparticles. The reduction of this compound by various agents, including amino acids, allows for controlled particle size and morphology.

Applications :

  • Biomedical Imaging : Gold nanoparticles synthesized from potassium tetrabromoaurate are utilized in imaging techniques due to their unique optical properties.
  • Drug Delivery : The biocompatibility of gold nanoparticles facilitates their use in targeted drug delivery systems.

Case Study : A study by Bhargava et al. (2005) demonstrated that the size and shape of gold nanoparticles could be manipulated by adjusting the concentration of potassium tetrabromoaurate during synthesis. This control over nanoparticle characteristics is crucial for optimizing their performance in various applications.

Catalysis

Overview : This compound plays a pivotal role in catalysis, particularly in organic reactions where it can facilitate transformations with high specificity.

Applications :

  • Organic Synthesis : this compound is employed as a catalyst in several organic reactions, enhancing reaction rates and yields.
  • Environmental Catalysis : It has potential applications in catalytic converters and environmental remediation processes.

Case Study : Research conducted by Zhu et al. (2015) highlighted the effectiveness of this compound as a catalyst for the oxidation of alcohols to aldehydes and ketones, showcasing its utility in synthetic organic chemistry.

Analytical Chemistry

Overview : this compound is utilized in analytical chemistry for its ability to enhance chemiluminescence and as a reagent in various detection methods.

Applications :

  • Chemiluminescence Analysis : It has been used to develop sensitive detection systems for various analytes.
  • Potentiometric Sensors : The compound is incorporated into sensors for detecting specific ions, such as chromium(III), which is vital for environmental monitoring.

Case Study : Zhao et al. (2012) developed a chemiluminescent system using this compound combined with luminol for the sensitive determination of folic acid in food products. This system demonstrated remarkable sensitivity and specificity, indicating its potential for broader analytical applications.

Coordination Chemistry

Overview : In coordination chemistry, this compound serves as a starting material for synthesizing novel coordination complexes.

Applications :

  • Molecular Architectures : It can form complex structures through interactions with various ligands, leading to new materials with unique properties.

Case Study : Acuña-Cueva et al. (2004) reported on the formation of hydrogen-bonded polymeric assemblies using this compound and pteridine derivatives, illustrating its role in creating complex molecular architectures that may have implications in material science.

Data Table: Comparison of Gold Compounds

Compound NameFormulaMain Characteristics
Potassium tetrabromoaurate(III) dihydrateKAuBr₄·2H₂OStable, soluble; precursor for nanoparticles
Potassium tetrachloroaurate(III) hydrateKAuCl₄·xH₂OChloride-based; less soluble than bromide variant
Sodium tetrabromoaurate(III)NaAuBr₄Similar properties; sodium affects solubility
Gold(III) bromideAuBr₃More reactive than dihydrate; anhydrous form

Mechanism of Action

The mechanism by which potassium tetrabromoaurate dihydrate exerts its effects involves its interaction with molecular targets and pathways. For instance, its antiviral activity against HSV-1 is attributed to its ability to interfere with viral replication. The compound can also act as a thiolating agent, modifying protein structures and functions .

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Appearance : Red-brown crystalline solid .
  • Melting Point : Decomposes at 120°C .
  • Solubility : Soluble in water and alcohol .
  • Density : 4.042 g/cm³ .
  • Gold Content : ≥33% Au (by weight) .

Comparison with Similar Compounds

Potassium Tetrachloroaurate(III) Hydrate (KAuCl₄·xH₂O)

Key Differences :

  • Structure : The AuCl₄⁻ ion in KAuCl₄·2H₂O has a slightly distorted square-planar geometry compared to AuBr₄⁻ in KAuBr₄·2H₂O, attributed to larger bromine ligands .
  • Thermal Stability : Decomposes at 357°C, significantly higher than the bromo analog (120°C) .
  • Gold Content : Higher Au content (49% vs. 33%) due to lighter chloride ligands .
  • Applications : Widely used in catalysis, particularly in oxidation and cross-coupling reactions .
Property KAuBr₄·2H₂O KAuCl₄·xH₂O
Molecular Weight (g/mol) 591.71 377.86 (anhydrous)
Melting Point/Decomp. 120°C 357°C
Au Content ≥33% ≥49%
Solubility Water, alcohol Water, ethanol
Crystal System Monoclinic (P2₁/n) Orthorhombic (Pbca)
Primary Use Crystallography Catalysis

References : .

Sodium Tetrabromoaurate(III) Hydrate (NaAuBr₄·xH₂O)

Key Differences :

  • Cation Effect : Sodium salts generally exhibit higher solubility in polar solvents compared to potassium analogs due to smaller ionic radius .
  • Stability : Hygroscopic nature necessitates storage under argon or vacuum .
  • Applications : Used in niche catalytic applications where sodium counterions are preferred .
Property KAuBr₄·2H₂O NaAuBr₄·xH₂O
Molecular Weight (g/mol) 591.71 539.59 (anhydrous)
Cation K⁺ Na⁺
Solubility Moderate in water High in water
Handling Stable under air Hygroscopic

References : .

Other Tetrabromo Metal Complexes

For context, tetrabromo complexes of other metals (e.g., Pd, Pt) differ significantly:

  • Potassium Tetrabromopalladate(II) (K₂PdBr₄) : Reddish-brown powder, hygroscopic, used in Pd-catalyzed reactions .
  • Potassium Tetrabromoplatinate(II) (K₂PtBr₄) : Red powder, employed in Pt-based electrocatalysis .
Property KAuBr₄·2H₂O K₂PdBr₄ K₂PtBr₄
Metal Oxidation State Au(III) Pd(II) Pt(II)
Color Red-brown Reddish-brown Red
Primary Use Au chemistry Pd catalysis Pt electrocatalysis

References : .

Q & A

Q. What are the optimal methods for synthesizing potassium tetrabromoaurate(III) dihydrate (KAuBr₄·2H₂O) in a laboratory setting?

Potassium tetrabromoaurate dihydrate is typically synthesized by reacting gold(III) oxide (Au₂O₃) or hydrogen tetrachloroaurate(III) with hydrobromic acid (HBr) under controlled conditions. A common protocol involves dissolving Au₂O₃ in concentrated HBr, followed by neutralization with potassium hydroxide (KOH) to precipitate the compound. Crystallization from aqueous solutions yields reddish-brown crystals . Purity can be enhanced via recrystallization in water or ethanol, with careful exclusion of light to prevent decomposition .

Q. How does the solubility profile of KAuBr₄·2H₂O influence its application in aqueous-phase reactions?

The compound is highly soluble in water and moderately soluble in alcohol, making it suitable for homogeneous catalysis and nanoparticle synthesis. For example, in alkaline aqueous solutions, it reacts with amino acids (e.g., L-tyrosine) to form gold nanoparticles via reduction, where solubility ensures uniform reaction kinetics . Solubility in polar solvents also facilitates its use in crystallographic studies, as seen in α-cyclodextrin-mediated gold recovery systems .

Q. What analytical techniques are critical for verifying the purity and composition of KAuBr₄·2H₂O?

Key methods include:

  • X-ray crystallography : Determines crystal structure (monoclinic, space group P2₁/n) and confirms the square-planar geometry of [AuBr₄]⁻ anions .
  • UV-Vis spectrophotometry : Monitors absorption peaks near 300–400 nm to track Au(III) reduction or ligand exchange .
  • Elemental analysis : Validates gold content (≥33% Au by mass) and hydration state .

Advanced Research Questions

Q. How do structural deviations in KAuBr₄·2H₂O compared to its chloro analogue (KAuCl₄·2H₂O) impact reactivity?

Q. What mechanistic insights explain the role of KAuBr₄·2H₂O in gold nanoparticle synthesis?

In alkaline conditions, amino acids (e.g., L-arginine) act as dual reducing and stabilizing agents. The reaction proceeds via:

  • Au(III) → Au(0) reduction : Electron transfer from amino acid functional groups (e.g., –NH₂, –COOH).
  • Nucleation control : Bromide ions modulate nanoparticle growth by adsorbing onto Au surfaces, limiting aggregation. Time-resolved UV-Vis and SAXS data reveal size-dependent plasmon resonance shifts and narrow size distributions (5–20 nm) .

Q. How can crystallographic data resolve contradictions in reported coordination geometries of [AuBr₄]⁻ anions?

Early studies suggested centrosymmetric AuBr₄⁻ geometries, but single-crystal X-ray diffraction (SC-XRD) confirms slight distortions in the square-planar structure, with Au–Br bond lengths varying between 2.422–2.436 Å. These deviations arise from weak interactions with potassium cations and water molecules in the lattice, as evidenced by bond valence sum analysis .

Q. What strategies mitigate challenges in using KAuBr₄·2H₂O for selective gold recovery from complex matrices?

Cyclodextrin-based host-guest systems exploit second-sphere coordination. For example, α-cyclodextrin selectively precipitates KAuBr₄·2H₂O as needle-like crystals via hydrophobic interactions between Br⁻ ligands and the cyclodextrin cavity. This method achieves >90% Au recovery from mixed-metal solutions, validated by ICP-MS and TGA .

Methodological Considerations

Q. How should researchers design experiments to study ligand-exchange dynamics in KAuBr₄·2H₂O?

  • Kinetic studies : Use stopped-flow spectrophotometry to monitor bromide displacement by thiocyanate (SCN⁻) or cyanide (CN⁻) ligands.
  • Competitive experiments : Compare rates with KAuCl₄·2H₂O to assess ligand lability.
  • DFT modeling : Predict transition states and activation energies for ligand substitution pathways .

Q. What precautions are essential for handling KAuBr₄·2H₂O in light-sensitive reactions?

Store the compound in amber glassware under inert atmosphere (N₂/Ar). Decomposition pathways under UV light include Au(III) → Au(I) reduction and Br₂ release, detectable via gas chromatography or Raman spectroscopy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium tetrabromoaurate dihydrate
Reactant of Route 2
Potassium tetrabromoaurate dihydrate

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